molecular formula C15H10ClFO4 B6408351 2-Chloro-5-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid CAS No. 1261909-06-1

2-Chloro-5-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid

Cat. No.: B6408351
CAS No.: 1261909-06-1
M. Wt: 308.69 g/mol
InChI Key: BEBXNYIFUZMWKM-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid is an organic compound with the molecular formula C15H10ClFO4 It is a derivative of benzoic acid, featuring chloro, fluoro, and methoxycarbonyl substituents

Properties

IUPAC Name

2-chloro-5-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFO4/c1-21-15(20)9-2-4-10(13(17)7-9)8-3-5-12(16)11(6-8)14(18)19/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEBXNYIFUZMWKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10691443
Record name 4-Chloro-2'-fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261909-06-1
Record name 4-Chloro-2'-fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds through reactions such as nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The final step often involves coupling reactions, such as the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds under mild conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale adaptations of the laboratory synthesis routes. These methods focus on optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of efficient catalysts are often employed.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce a variety of substituted benzoic acid derivatives.

Scientific Research Applications

2-Chloro-5-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid is unique due to its specific combination of chloro, fluoro, and methoxycarbonyl substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in applications requiring specific molecular interactions and transformations.

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